

2-(4-Fluorobenzylamino)ethanol CAS number and identifiers

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Compound of Interest

Compound Name: 2-(4-Fluorobenzylamino)ethanol

Cat. No.: B1273592

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In-Depth Technical Guide: 2-(4-Fluorobenzylamino)ethanol

This technical guide provides a comprehensive overview of **2-(4-Fluorobenzylamino)ethanol**, a chemical compound of interest to researchers and professionals in drug development and chemical synthesis. This document outlines its chemical identifiers, physicochemical properties, a plausible synthetic route, and potential biological relevance based on related compounds.

Chemical Identifiers and Properties

Precise identification and characterization are fundamental for any chemical entity in a research and development setting. The following tables summarize the key identifiers and computed physicochemical properties for **2-(4-Fluorobenzylamino)ethanol**.

Table 1: Chemical Identifiers for **2-(4-Fluorobenzylamino)ethanol**

Identifier Type	Value
CAS Number	22116-33-2[1][2]
IUPAC Name	2-[(4-fluorophenyl)methylamino]ethanol
Molecular Formula	C ₉ H ₁₂ FNO
Canonical SMILES	<chem>C1=CC(=CC=C1F)CNCCO</chem>
InChI	InChI=1S/C9H12FNO/c10-9-5-3-8(4-6-9)7-11-1-2-12/h3-6,11-12H,1-2,7H2
InChIKey	PGHXGBZDYKUEQJ-UHFFFAOYSA-N

Table 2: Physicochemical Properties of **2-(4-Fluorobenzylamino)ethanol**

Property	Value	Notes
Molecular Weight	169.20 g/mol	Predicted
Monoisotopic Mass	169.090292 g/mol	
XLogP3	0.9	
Hydrogen Bond Donor Count	2	
Hydrogen Bond Acceptor Count	2	
Rotatable Bond Count	4	
Topological Polar Surface Area	32.3 Å ²	
Heavy Atom Count	12	
Complexity	121	

Synthesis Methodology

While a specific, detailed experimental protocol for the synthesis of **2-(4-Fluorobenzylamino)ethanol** is not readily available in published literature, a plausible and commonly employed method is the reductive amination of 4-fluorobenzaldehyde with

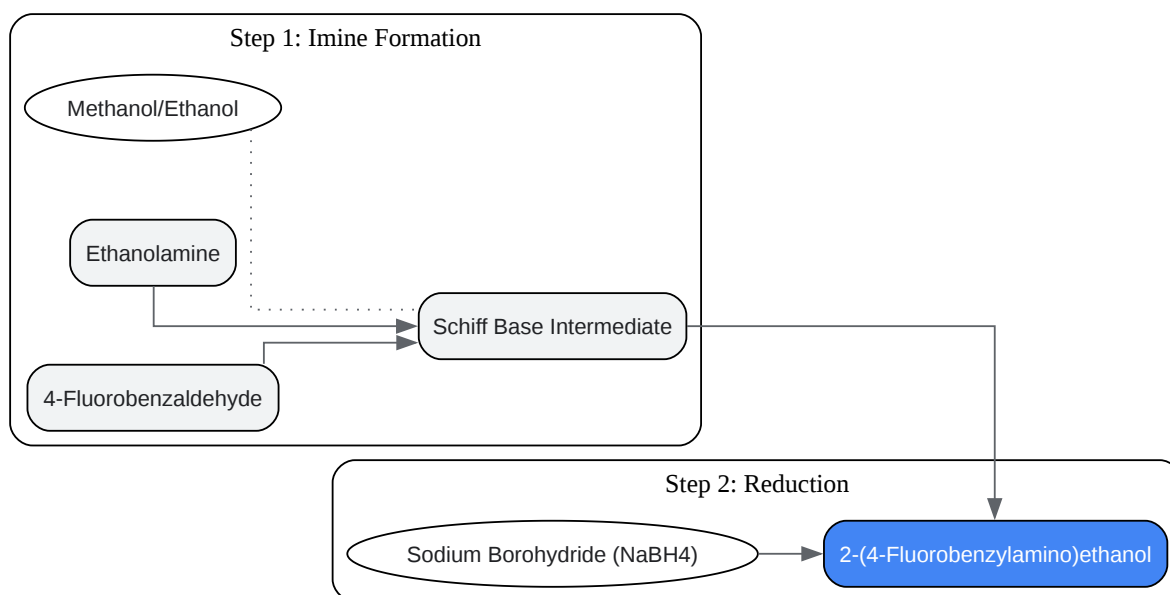
ethanolamine. This two-step, one-pot reaction is a standard procedure in medicinal chemistry for the synthesis of secondary amines.

Proposed Experimental Protocol: Reductive Amination

- Schiff Base Formation:
 - Dissolve 4-fluorobenzaldehyde (1 equivalent) in a suitable protic solvent such as methanol or ethanol.
 - Add ethanolamine (1 to 1.2 equivalents) to the solution at room temperature.
 - Stir the reaction mixture for 1-4 hours to facilitate the formation of the corresponding Schiff base (imine). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Reduction:
 - Cool the reaction mixture in an ice bath.
 - Carefully add a reducing agent, such as sodium borohydride (NaBH_4) (1.5 to 2 equivalents), portion-wise to the solution. The addition should be slow to control the exothermic reaction and hydrogen gas evolution.
 - After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
- Work-up and Purification:
 - Quench the reaction by the slow addition of water.
 - Remove the organic solvent under reduced pressure.
 - Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
 - Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure **2-(4-fluorobenzylamino)ethanol**.

Synthesis Workflow Diagram



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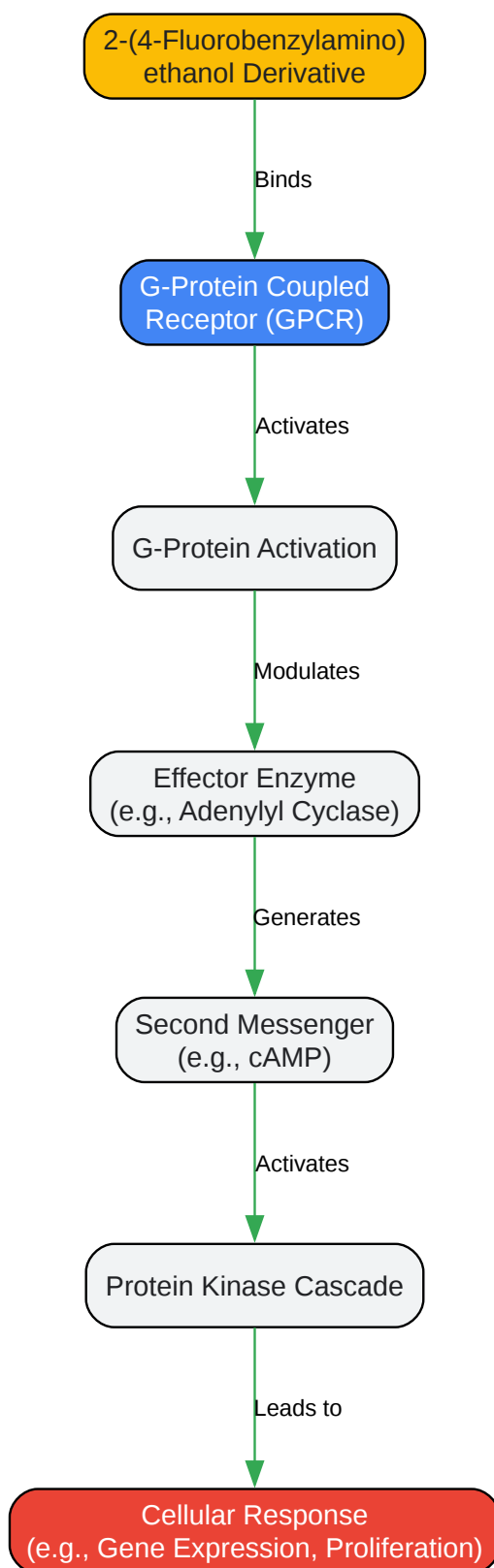
Caption: Proposed two-step, one-pot synthesis of **2-(4-Fluorobenzylamino)ethanol**.

Potential Biological Significance and Signaling Pathways

Specific biological activities and signaling pathways for **2-(4-Fluorobenzylamino)ethanol** have not been extensively characterized in the public domain. However, the N-(4-fluorobenzyl) moiety is present in various biologically active molecules. For instance, derivatives of N-(4-fluorobenzyl)ethanolamine have been investigated for their antiproliferative effects in cancer cell lines. Additionally, more complex molecules containing this structural motif, such as Mosapride, act as gastroprokinetic agents by agonizing serotonin 5-HT₄ receptors.

Based on the activity of related compounds, it is plausible that **2-(4-Fluorobenzylamino)ethanol** could interact with various cellular signaling pathways. A generalized, putative signaling pathway that could be modulated by derivatives of this compound is depicted below. This diagram illustrates a hypothetical scenario where the compound acts as a ligand for a G-protein coupled receptor (GPCR), leading to downstream signaling events.

Putative Signaling Pathway Diagram



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Caption: Hypothetical GPCR signaling pathway potentially modulated by derivatives.

Disclaimer: This guide is intended for informational purposes for a scientific audience. The experimental protocol is a proposed method and should be adapted and optimized with appropriate safety precautions in a laboratory setting. The biological activities and signaling pathways are based on related compounds and are speculative for **2-(4-Fluorobenzylamino)ethanol** itself, requiring further investigation.

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